molecular formula C8H7F2NO2 B1356672 3,5-Difluoro-2-methoxybenzamide CAS No. 874804-09-8

3,5-Difluoro-2-methoxybenzamide

Cat. No. B1356672
CAS RN: 874804-09-8
M. Wt: 187.14 g/mol
InChI Key: ZSWCUSLITGYYTG-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxybenzamide, also known as DFMB, is a chemical compound that has received increasing attention from the scientific community due to its potential implications in numerous fields of research and industry. It has a molecular weight of 187.15 .


Molecular Structure Analysis

The Inchi Code for 3,5-Difluoro-2-methoxybenzamide is 1S/C8H7F2NO2/c1-13-7-5 (8 (11)12)2-4 (9)3-6 (7)10/h2-3H,1H3, (H2,11,12) .


Physical And Chemical Properties Analysis

3,5-Difluoro-2-methoxybenzamide is a solid at ambient temperature .

Scientific Research Applications

Antibacterial Properties

3,5-Difluoro-2-methoxybenzamide analogues have been studied for their potential as antibacterial agents. The modification of these compounds has led to the creation of potent inhibitors targeting the bacterial cell division protein FtsZ. These inhibitors have shown significant antibacterial activity, especially against Staphylococcus aureus, with improved pharmaceutical properties compared to earlier generations of such compounds (Haydon et al., 2010).

Interaction with the Cell Division System

The derivatives of 3,5-Difluoro-2-methoxybenzamide have been observed to impact the cell division system in bacteria. Specifically, these compounds have been found to inhibit cell division in Bacillus subtilis, causing filamentation and eventual lysis of the cells (Ohashi et al., 1999).

Chemical Synthesis and Molecular Docking Studies

Molecular docking studies have been conducted to understand the structural and functional characteristics of 3,5-Difluoro-2-methoxybenzamide analogues. These studies have highlighted the importance of the difluorobenzamide motif for the allosteric inhibition of FtsZ, a key bacterial protein, and have provided insights into the interactions of these compounds with biological targets (Barbier et al., 2023).

Development of Radiotracers

3,5-Difluoro-2-methoxybenzamide analogues have been explored for their potential in the development of radiotracers for positron emission tomography (PET), particularly in research related to Alzheimer's disease. This application is significant in the field of neurology and pharmaceutical development (Gao et al., 2018).

Corrosion Inhibition

Compounds similar to 3,5-Difluoro-2-methoxybenzamide have been investigated as corrosion inhibitors. Their effectiveness in protecting materials like carbon steel in acidic environments demonstrates a potential application in industrial processes (Fouda et al., 2020).

properties

IUPAC Name

3,5-difluoro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWCUSLITGYYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304883
Record name 3,5-Difluoro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874804-09-8
Record name 3,5-Difluoro-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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